molecular formula C19H22N6O5 B2637667 N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251695-13-2

N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2637667
CAS No.: 1251695-13-2
M. Wt: 414.422
InChI Key: PMQVHZWPTPIEOF-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 1251695-13-2. It’s a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research has demonstrated the ability to link molecules via hydrogen bonds into various dimensional structures, including chains, sheets, and three-dimensional frameworks. For example, studies on substituted pyrazolylbenzoates, which share structural motifs with the compound of interest, have led to insights into the formation of hydrogen-bonded supramolecular structures. These findings contribute to our understanding of molecular assembly and potential applications in materials science (Portilla et al., 2007).

Optical Nonlinear Properties

Derived compounds from ethyl 4-amino benzoate have been studied for their nonlinear optical properties, indicating potential applications in optical limiting (OL) technologies. The research focuses on Schiff base compounds with significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Transformations into Pyrroles and Pyridines

Research on the transformations of formylchromone derivatives into pyrroles and pyridines explores the synthetic pathways and mechanistic insights into forming structurally complex and biologically relevant heterocycles. Such studies contribute to the broader field of organic synthesis, highlighting methods for constructing diverse heterocyclic compounds (Clarke et al., 1985).

Synthesis of Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the application of related chemical structures in developing new therapeutic agents. By exploring the antibacterial and antifungal activities of synthesized compounds, researchers contribute valuable data to the search for novel antimicrobials (Desai et al., 2007).

Novel Synthesis Approaches

The development of novel synthesis approaches for complex ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring, highlights the ongoing innovation in organic synthesis. These methodologies provide new pathways for creating compounds with potential pharmaceutical applications, showcasing the versatility of synthetic organic chemistry (Koriatopoulou et al., 2008).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5/c1-28-13-3-4-14(15(11-13)29-2)21-16(26)12-25-19(27)24-6-5-20-17(18(24)22-25)23-7-9-30-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQVHZWPTPIEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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